6alpha-Chloro-5beta-hydroxywithaferin A
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Chloro-5beta-hydroxywithaferin A involves the chlorination of withaferin A, a major withanolide found in Withania somnifera. The process typically includes the following steps:
Isolation of Withaferin A: Withaferin A is extracted from the roots of Withania somnifera using solvents such as methanol or ethanol.
Chlorination: Withaferin A undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment to extract withaferin A from Withania somnifera.
Chlorination: Conducting the chlorination reaction in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions: 6alpha-Chloro-5beta-hydroxywithaferin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with potential biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, resulting in a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various withanolide derivatives with potential therapeutic applications .
科学研究应用
6alpha-Chloro-5beta-hydroxywithaferin A has significant potential in various fields of research:
Chemistry: It is used as a precursor for synthesizing other withanolide derivatives.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Research focuses on its anticancer, anti-inflammatory, and immunomodulatory properties.
Industry: It is used in the development of pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of 6alpha-Chloro-5beta-hydroxywithaferin A involves multiple molecular targets and pathways:
Molecular Targets: The compound targets various proteins and enzymes involved in cellular signaling pathways.
Pathways Involved: It modulates pathways such as NF-κB, JAK/STAT, and MAPK, leading to effects like apoptosis induction, anti-inflammatory responses, and immune modulation.
相似化合物的比较
Withaferin A: The parent compound from which 6alpha-Chloro-5beta-hydroxywithaferin A is derived.
Withanolide A: Another withanolide with similar biological activities.
Withanone: A withanolide known for its anticancer properties.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which enhances its biological activity and specificity compared to other withanolides .
生物活性
6alpha-Chloro-5beta-hydroxywithaferin A is a chlorinated derivative of withaferin A, a well-known withanolide isolated from the plant Withania somnifera (commonly known as Ashwagandha). This compound has garnered significant attention in pharmacological research due to its diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.
- Molecular Formula : CHClO
- Molecular Weight : 507.059 g/mol
- CAS Number : 52329-20-1
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 687.4 ± 55.0 °C at 760 mmHg
Biological Activities
1. Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.
Study | Cell Line | Concentration | Effect |
---|---|---|---|
Xiaoqin Tong et al., 2011 | MCF-7 | 10 µM | Induces apoptosis |
Xiaoqin Tong et al., 2011 | A549 | 5 µM | Inhibits proliferation |
2. Anti-inflammatory Effects
this compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Study | Model | Concentration | Effect |
---|---|---|---|
BioCrick Research | Macrophages | 10 µM | Reduces TNF-alpha secretion |
BioCrick Research | Macrophages | 10 µM | Decreases IL-6 secretion |
3. Immunomodulatory Effects
The compound also exhibits immunomodulatory properties, enhancing the immune response in certain contexts. It has been reported to stimulate lymphocyte proliferation and enhance antibody production in vitro.
Mechanistic Insights
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- NF-kB Pathway : Inhibition of NF-kB signaling contributes to its anti-inflammatory and anticancer effects.
- Apoptotic Pathways : Modulation of Bcl-2 family proteins leads to increased apoptosis in cancer cells.
Case Study 1: Breast Cancer Treatment
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 8 µM. This effect was associated with increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway.
Case Study 2: Inflammatory Response Modulation
In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced inflammatory markers in serum and tissue samples, highlighting its potential for treating inflammatory diseases.
属性
IUPAC Name |
(2R)-2-[(1S)-1-[(4S,5R,6S,8S,9S,10R,13S,14S,17R)-6-chloro-4,5-dihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39ClO6/c1-14-11-21(35-25(33)17(14)13-30)15(2)18-5-6-19-16-12-22(29)28(34)24(32)8-7-23(31)27(28,4)20(16)9-10-26(18,19)3/h7-8,15-16,18-22,24,30,32,34H,5-6,9-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,22-,24-,26+,27-,28-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFROFMCBMCGDC-PNJOURQRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5O)C)O)Cl)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@]5([C@@]4(C(=O)C=C[C@@H]5O)C)O)Cl)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。